molecular formula C19H18ClF3N2O2 B2837240 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034395-19-0

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B2837240
CAS RN: 2034395-19-0
M. Wt: 398.81
InChI Key: PKJSYQLUPKLMLK-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu (2010) demonstrates the synthesis of compounds related to the chemical . They synthesized 1-(4-(piperidin-1-yl)phenyl)ethanone, which underwent various reactions to form new compounds with potential antibacterial activity. This research highlights the versatility of such compounds in creating new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural and Optical Studies

Karthik et al. (2021) conducted a study on a compound structurally similar to the chemical of interest, focusing on its thermal, optical, etching, and structural properties. This research provides insights into the potential applications of such compounds in material science, particularly in the context of their thermal stability and optical properties (Karthik et al., 2021).

Hydrogen-Bonding Patterns

Balderson et al. (2007) explored the hydrogen-bonding patterns in compounds containing elements similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone. Their research sheds light on the molecular interactions and crystal structures of such compounds, which is crucial for understanding their behavior in various applications (Balderson, Fernandes, Michael, & Perry, 2007).

In Vitro Antitumor Activity

Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives containing a piperazine amide moiety for their potential anticancer activities. The relevance of this study lies in the potential of similar compounds in the development of new anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antimicrobial Activity

Dave et al. (2013) explored the synthesis of derivatives of a compound similar to the one and evaluated their antimicrobial activity. This research contributes to understanding the potential use of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Mechanisms of Cycloadditions

Lopez, Munk, and Houk (2013) investigated the cycloadditions of phenyl azide to enamines derived from compounds structurally related to the chemical in focus. Understanding these mechanisms is vital for synthetic chemistry applications, particularly in designing novel organic synthesis routes (Lopez, Munk, & Houk, 2013).

Electrochemical Synthesis

Nematollahi and Amani (2011) studied the electrochemical oxidation of a compound similar to this compound. Their research highlights the potential of such compounds in electrochemical synthesis, offering insights into environmentally friendly and efficient synthesis methods (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-16-12-24-8-5-17(16)27-15-6-9-25(10-7-15)18(26)11-13-1-3-14(4-2-13)19(21,22)23/h1-5,8,12,15H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSYQLUPKLMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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